

Application Notes and Protocols for 3-(cyclohexylamino)-1-propanesulfonic-d17 Acid

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Compound of Interest

Compound Name: 3-(Cyclohexylamino)-1-propanesulfonic-d17 acid

Cat. No.: B566978

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of solutions containing **3-(cyclohexylamino)-1-propanesulfonic-d17 acid** (CAPS-d17). This deuterated buffer is a valuable tool in various research and development applications, particularly in drug metabolism studies, pharmacokinetic analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy.

The replacement of hydrogen with deuterium, a stable, non-radioactive isotope, offers significant advantages. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes at specific sites in a molecule.^{[1][2]} This "kinetic isotope effect" can lead to a longer half-life and more stable blood levels of an active pharmaceutical ingredient.^[1] In NMR, deuterated compounds are essential for minimizing solvent interference.^{[3][4]}

Physicochemical Properties

A comparison of the properties of standard 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS) and its deuterated form is presented below.

Property	3-(cyclohexylamino)-1-propanesulfonic Acid (CAPS)	3-(cyclohexylamino)-1-propanesulfonic-d17 Acid (CAPS-d17)
Molecular Formula	C ₉ H ₁₉ NO ₃ S	C ₉ D ₁₇ H ₂ NO ₃ S
Molecular Weight	221.32 g/mol [5]	238.42 g/mol [6][7]
CAS Number	1135-40-6[5][8]	1219804-15-5[6][7]
pKa (at 25 °C)	10.4[5][8]	~10.4 (pD adjustment may be necessary)
Useful Buffering Range	pH 9.7 - 11.1[5][9]	pD ~10.1 - 11.5
Appearance	White crystalline powder[8]	White crystalline powder
Solubility	Soluble in water[8]	Soluble in water/D ₂ O

Application 1: Preparation of a Deuterated Buffer for Biochemical and Drug Metabolism Assays

CAPS is a zwitterionic buffering agent often used in the study of enzymatic processes that occur above a physiological pH.[9] The deuterated form, CAPS-d17, is particularly useful in studies where minimizing proton exchange or tracking metabolic pathways is critical.

Protocol: Preparation of a 100 mM CAPS-d17 Stock Solution (pD 11.0)

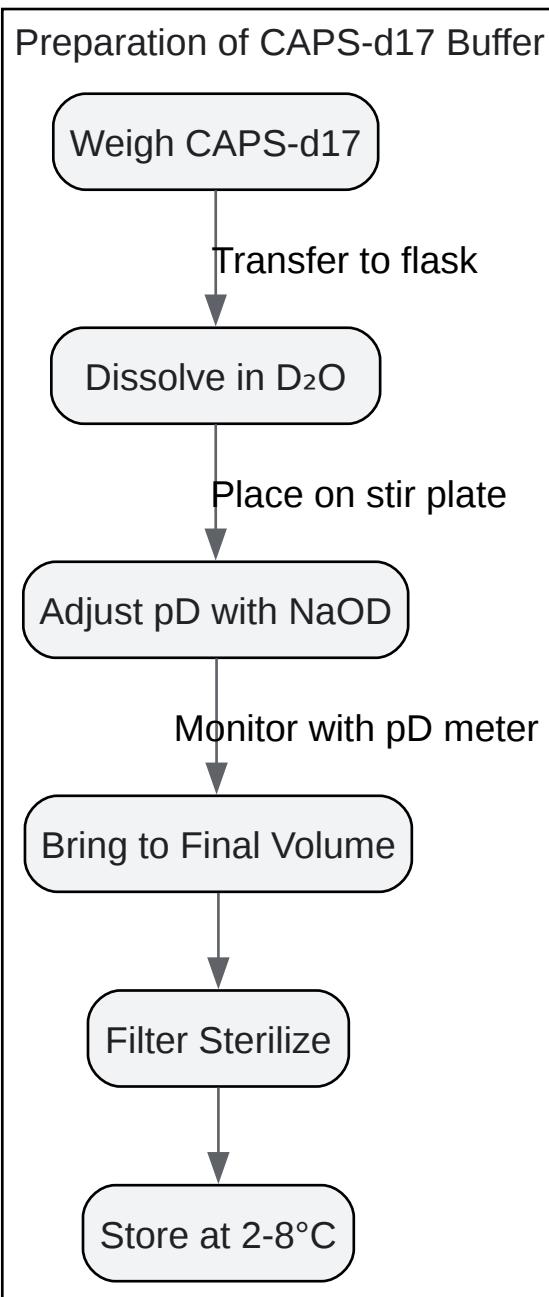
Materials:

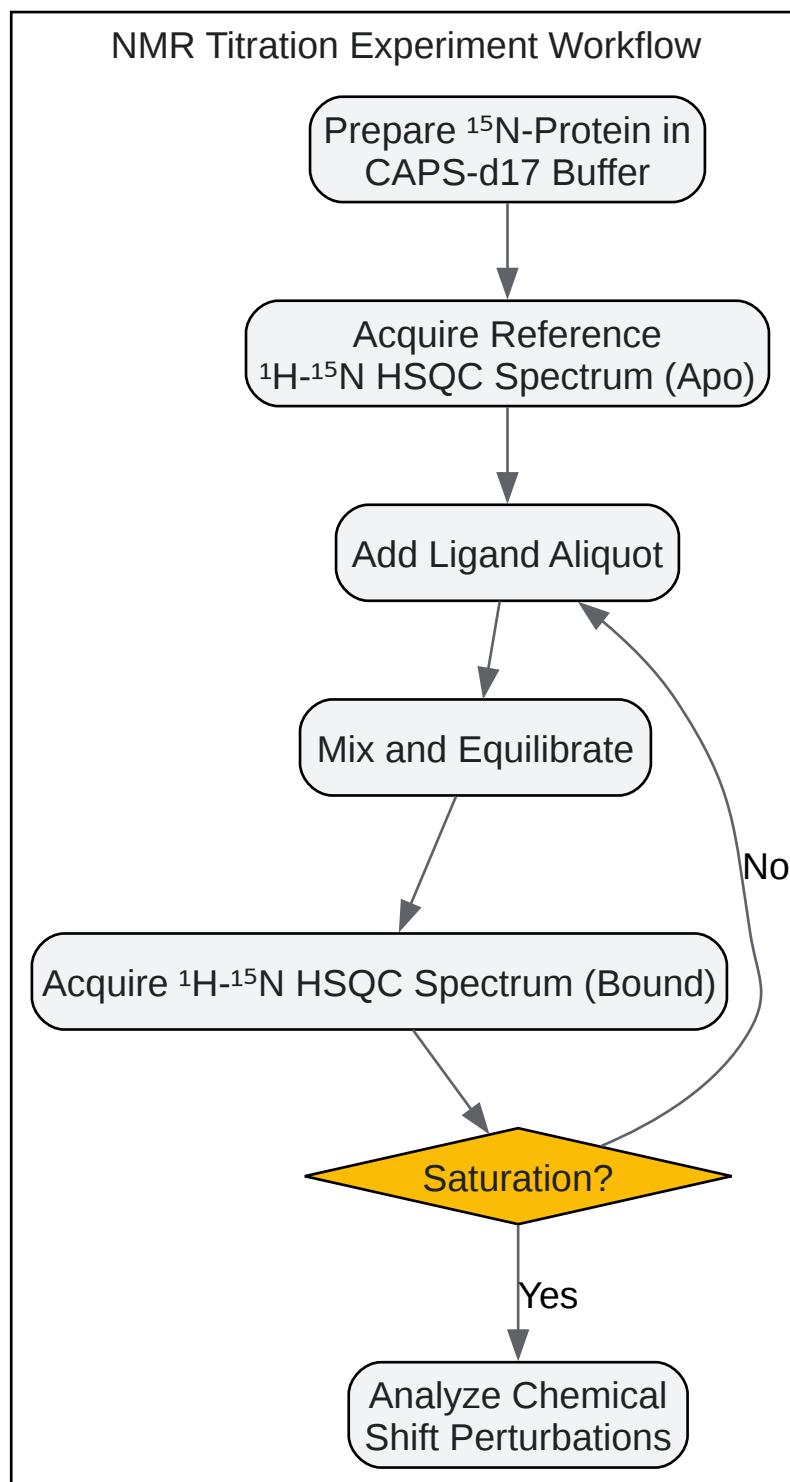
- 3-(cyclohexylamino)-1-propanesulfonic-d17 acid (CAPS-d17)
- Deuterium oxide (D₂O, 99.9 atom % D)
- Sodium deuterioxide (NaOD) solution (e.g., 1 M in D₂O)
- Calibrated pD meter or a pH meter with a glass electrode (correction factor required)

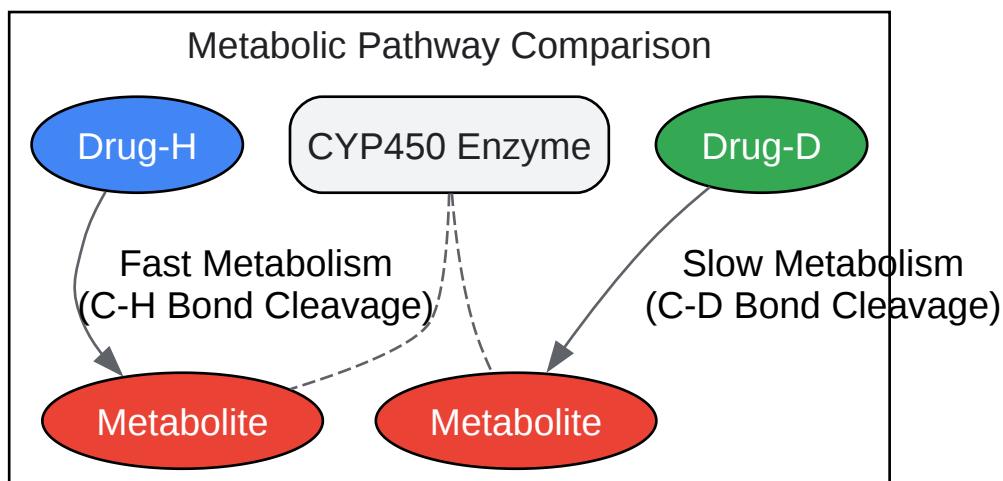
- Volumetric flask
- Stir plate and stir bar

Procedure:

- Calculate the required mass: To prepare 100 mL of a 100 mM CAPS-d17 solution, weigh out 2.384 g of CAPS-d17 (MW = 238.42 g/mol).
- Dissolution: Add the weighed CAPS-d17 to a 100 mL volumetric flask. Add approximately 80 mL of D₂O and stir until the solid is completely dissolved.
- pD Adjustment:
 - Place the electrode of the pD/pH meter into the solution.
 - Slowly add the NaOD solution dropwise while stirring to raise the pD to the desired value of 11.0.
 - Note on pD measurement: If using a standard pH meter, a correction is necessary. A common approximation for alkaline solutions is: pD = pH reading + 0.4. Therefore, for a target pD of 11.0, you would adjust the solution until the pH meter reads approximately 10.6.
- Final Volume Adjustment: Once the target pD is reached, add D₂O to bring the final volume to 100 mL.
- Sterilization and Storage: Filter the buffer through a 0.22 µm filter for sterilization. Store the solution at 2-8°C. The deuterated buffer is stable if stored under recommended conditions.[\[6\]](#)







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